molecular formula C13H16N2O3 B2565025 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1710821-09-2

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B2565025
CAS No.: 1710821-09-2
M. Wt: 248.282
InChI Key: CILPVTWSVKQFED-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1710821-09-2) is a benzimidazole derivative supplied for research and development purposes. This compound features a carboxylic acid functional group, which contributes to its polarity and potential solubility in aqueous basic solutions . The molecule has a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol . As a substituted 2-oxo-1,3-benzodiazole, this compound is a valuable building block in organic synthesis and medicinal chemistry research, particularly for the exploration of new heterocyclic compounds. It is essential to handle this material with care; while a specific hazard profile for this compound is not fully detailed, related benzodiazole derivatives have been associated with hazards such as skin irritation, serious eye irritation, and specific target organ toxicity . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain stability .

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-2-oxo-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPVTWSVKQFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid exhibit significant anticancer properties. For instance:

  • Case Study : A derivative was tested against prostate cancer cell lines and demonstrated cytotoxic effects comparable to established chemotherapeutics. The mechanism involved the induction of apoptosis through DNA damage pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens.

  • Data Table : Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antibiotics.

Biological Studies

In silico studies have also been conducted to predict the interaction of this compound with various biological targets.

Molecular Docking Studies

Molecular docking simulations revealed that the compound binds effectively to certain receptor sites associated with cancer and inflammation pathways, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Benzodiazole vs. Isoindole/Isothiazole: The benzodiazole core in the target compound enables π-π stacking and hydrogen bonding via its aromatic nitrogen atoms, whereas isoindole (e.g., ) or isothiazole (e.g., ) derivatives exhibit distinct electronic profiles. For example, isoindole-based analogs (MW = 267.28) have higher topological complexity (389 vs.

Substituent Effects

  • Neopentyl (2,2-Dimethylpropyl) Group : The bulky neopentyl group in the target compound enhances lipophilicity (predicted LogP > 2) compared to benzyl-substituted analogs (XLogP3 = 2 in ). This group may also reduce metabolic degradation due to steric hindrance.
  • ~277.3).

Biological Activity

3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (CAS No. 1710821-09-2) is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • Structural Characteristics : The compound contains a benzodiazole ring structure, which is significant in determining its biological activity.

Biological Activity Overview

Benzodiazoles and their derivatives have been extensively studied for their pharmacological properties. The specific biological activities of this compound include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms.
  • Anticancer Properties : Benzodiazoles are often investigated for their potential in cancer therapy due to their ability to inhibit cell proliferation.
  • Neuropharmacological Effects : Some derivatives exhibit activity at neurotransmitter receptors, which may suggest applications in treating neurological disorders.

1. Antimicrobial Activity

Studies have demonstrated that benzodiazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with structural similarities to 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole have shown promising results against resistant strains of bacteria.

CompoundActivityReference
Benzimidazole Derivative AModerate antibacterial
Benzimidazole Derivative BAntifungal

2. Anticancer Studies

Research indicates that benzodiazole derivatives can act as topoisomerase inhibitors, which are crucial in cancer treatment. The mechanism involves disrupting DNA replication in cancer cells.

StudyCompound TestedResult
Study on Anticancer Activity3-(2,2-Dimethylpropyl)-2-oxo derivativeInhibited cell growth in vitro

3. Neuropharmacological Effects

The compound's interaction with serotonin receptors has been highlighted in studies focusing on its potential as an anxiolytic or antidepressant agent. Compounds with similar structures have shown selective affinity for 5-HT receptors.

CompoundReceptor AffinityReference
Similar Benzodiazole5-HT(4) receptor

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodiazole derivatives revealed that those with specific substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position of the carboxylic acid moiety enhanced activity.

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Q & A

Q. Table 1: Example Synthetic Conditions

ComponentQuantity/ConcentrationRole
Sodium acetate0.1 molCatalyst
Acetic acid100 mLSolvent
Benzodiazole derivative0.11 molCore reactant
Reaction time3–5 hoursReflux conditions

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include:
    • Radiation: Cu-Kα (λ = 1.54178 Å).
    • Refinement method: Full-matrix least-squares on F² .
  • NMR spectroscopy : Compare experimental shifts (¹H/¹³C) to computational predictions. For example, ¹H-NMR signals near δ 14.7 ppm indicate carboxylic protons, while aromatic protons appear between δ 6.5–8.8 ppm .

Q. Table 2: Typical NMR Chemical Shifts

Proton Environmentδ Range (ppm)Reference Compound Example
Carboxylic acid (-COOH)14.5–14.8
Aromatic protons6.5–8.8
Alkyl groups1.0–2.5

Advanced: How can reaction conditions be optimized to mitigate low yields or byproduct formation?

Methodological Answer:

  • Variable screening : Test temperature (80–120°C), solvent polarity (e.g., DMF vs. acetic acid), and catalyst loading (0.05–0.2 mol sodium acetate).
  • Byproduct analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to identify impurities. Adjust stoichiometry to reduce unreacted intermediates .

Advanced: How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G* basis set).
  • Crystallographic refinement : Use SHELXL to resolve disorder or thermal motion artifacts in XRD data. For example, anisotropic displacement parameters > 0.1 Ų suggest dynamic disorder .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First aid : Flush eyes with water for 15 minutes if exposed; consult SDS for similar benzodiazole derivatives (e.g., acute toxicity protocols in ).

Advanced: How can mechanistic studies elucidate the formation pathway of this compound?

Methodological Answer:

  • Kinetic profiling : Monitor reaction intermediates via time-resolved FTIR (e.g., C=O stretching at ~1700 cm⁻¹).
  • Isotopic labeling : Use ¹³C-labeled acetic acid to trace carboxylation steps. Quench reactions at intervals and analyze via LC-MS .

Advanced: What computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G** level to determine frontier molecular orbitals (HOMO/LUMO gaps).
  • Solvent effects : Include implicit solvent models (e.g., PCM for acetic acid) to simulate reaction environments. Compare with experimental UV-Vis spectra (λmax ~250–300 nm) .

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